molecular formula C7H6Cl2O B165449 2,4-Dichloroanisole CAS No. 553-82-2

2,4-Dichloroanisole

Cat. No. B165449
CAS RN: 553-82-2
M. Wt: 177.02 g/mol
InChI Key: CICQUFBZCADHHX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,4-Dichloroanisole consists of a benzene ring with two chlorine atoms and one methoxy group attached to it . The average mass of the molecule is 177.028 Da .


Physical And Chemical Properties Analysis

2,4-Dichloroanisole has a density of 1.3±0.1 g/cm3, a boiling point of 220.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has a molar refractivity of 42.7±0.3 cm3 . The compound is a clear colourless liquid .

Scientific Research Applications

Toxicology and Environmental Impact

2,4-Dichloroanisole (2,4-DCA) is primarily studied in the context of toxicology and environmental impact. A significant body of research has focused on the toxic effects of 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound, on various species and ecosystems. For instance, a study by Zuanazzi et al. (2020) in "Chemosphere" analyzed global trends in studies on the toxicity and mutagenicity of 2,4-D, highlighting the need for future research in molecular biology, human exposure assessments, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Formation and Behavior in the Environment

Research by Zhang et al. (2016) in "Chemosphere" examined the kinetics and mechanisms of formation of chloroanisoles, including 2,4-DCA, during water chlorination. This study provided insights into how environmental factors and water quality parameters influence the formation of chloroanisoles, aiding in optimizing water chlorination processes to minimize earthy and musty odors (Zhang et al., 2016).

Biochemical and Cellular Effects

Mountassif et al. (2008) investigated the effects of 2,4-D on jerboas, revealing significant impacts on energy metabolism, morphological perturbations, and oxidative stress (Mountassif et al., 2008). Similarly, Grimm et al. (1986) studied the absorption of 2,4-DCA by isolated conducting tissue in plants, providing insights into the transport mechanisms of xenobiotics in higher plants (Grimm, Neumann, & Jacob, 1986).

Removal from Water Sources

A study by EvyAliceAbigail et al. (2017) in "Clean Technologies and Environmental Policy" focused on strategies for removing 2,4-D from contaminated water sources. This qualitative review summarized various methods used thus far, highlighting the need for developing more efficient removal techniques (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

Molecular and Cellular Analysis

The molecular and cellular effects of 2,4-DCA and related compounds have also been a focus of research. For instance, Song (2014) in "Journal of Integrative Plant Biology" explored the molecular action mode of 2,4-D as an herbicide, elucidating its impact on physiological processes, perception, and signal transduction in plants (Song, 2014).

Safety And Hazards

2,4-Dichloroanisole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2,4-dichloro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICQUFBZCADHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060286
Record name 2,4-Dichloroanisole
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Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloroanisole

CAS RN

553-82-2, 54518-15-9
Record name 2,4-Dichloroanisole
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Record name 2,4-Dichloroanisole
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Record name Benzene, dichloromethoxy-
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Record name 2,4-Dichloroanisole
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Record name Benzene, 2,4-dichloro-1-methoxy-
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Record name 2,4-Dichloroanisole
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Record name 2,4-dichloroanisole
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Record name 2,4-DICHLOROANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
500
Citations
MA Loos, RN Roberts… - Canadian Journal of …, 1967 - cdnsciencepub.com
Low concentrations of a phenolic metabolite accumulated in the medium during the early stages of growth of an Arthrobacter sp. in a medium containing 2,4-dichlorophenoxyacetate (2,4…
Number of citations: 53 cdnsciencepub.com
H Lumbroso, J Curé, CG Andreu - Journal of Molecular Structure, 1978 - Elsevier
Abstract Analysis of the benzene dipole moments of 2-chloroanisole and 2,4-dichloroanisole, 2-chlorothioanisole and 2,4-dichlorothioanisole shows these compounds to exist as trans. …
Number of citations: 9 www.sciencedirect.com
AE Smith - Bulletin of environmental contamination and toxicology, 1985 - Springer
MATERIALS AND METHODS The 2, 4-dichloro [ring-U-14C] phenoxyacetic acid, 2, 4-dichlorophenoxy [2-14C] acetic~ and the 2, 4-dichloro [ring-U-14C] phenol were all purchased …
Number of citations: 39 link.springer.com
WD Watson - The Journal of Organic Chemistry, 1982 - ACS Publications
Method B. A solution containing allylic alcohol 22a (240 mg, 0.86 mmol) in 1.5 mL of hexamethylphosphoramide was stirred at 60 Cunder nitrogen while methyltriphenoxyphosphonium …
Number of citations: 17 pubs.acs.org
E Grimm, S Neumann, F Jacob - Biochemie und Physiologie der Pflanzen, 1986 - Elsevier
Uptake of phloem-mobile 2,4-D and xylem-mobile 2,4-dichloroanisole (2,4-DCA) into isolated conducting tissue was investigated. 2,4-D absorption exhibited a pH optimum at 4.0 and …
Number of citations: 8 www.sciencedirect.com
K Zhang, X Zhou, T Zhang, M Mao, L Li, W Liao - Chemosphere, 2016 - Elsevier
Chloroanisoles are often reported as off-flavor compounds which produce an earthy and musty flavors and odors in drinking water. To improve understanding and ultimately minimize …
Number of citations: 20 www.sciencedirect.com
AE Smith, AJ Aubin - Journal of Agricultural and Food Chemistry, 1991 - ACS Publications
The transformation of 2.0/¿ g/g ring-labeled [UC]-2, 4-dichlorophenoxyacetic acid was investigated, in the dark under controlled laboratory conditions, in four soils at 85% field capacity …
Number of citations: 41 pubs.acs.org
HJ Barber, MB Green… - Journal of Applied …, 1953 - Wiley Online Library
… Anisole was first chlorinated in the absence of a catalyst, below IOO", to a weight-increase corresponding to the formation of 2 : 4-dichloroanisole ; phosphorus pentachloride was then …
Number of citations: 0 onlinelibrary.wiley.com
M Careri, V Mazzoleni, M Musci, R Molteni - Chromatographia, 2001 - Springer
The effects of electron beam irradiation on solutions of 2,4,6-trichloroanisole (TCA), the major contributor to sensory defects in cork stoppers, were studied at different doses (25 and 50 …
Number of citations: 10 link.springer.com
AE Smith, AJ Aubin - Journal of Agricultural and Food Chemistry, 1991 - ACS Publications
The transformation of0. 75/tg/g ring-labeled [uC]-2, 4-dichlorophenol was investigated, under laboratory conditions, in soils at 85% field capacity and at 20 C. Over a 14-day period in …
Number of citations: 16 pubs.acs.org

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